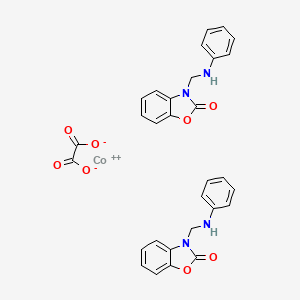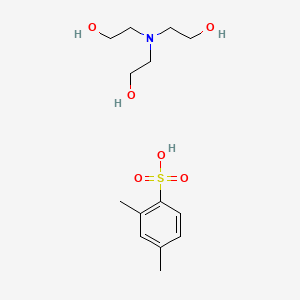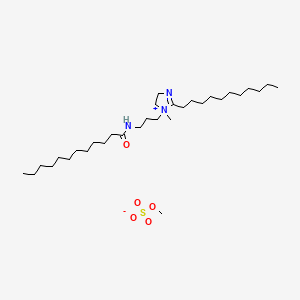
4,5-Dihydro-1-methyl-1-(3-((1-oxododecyl)amino)propyl)-2-undecyl-1H-imidazolium methyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-1-methyl-1-(3-((1-oxododecyl)amino)propyl)-2-undecyl-1H-imidazolium methyl sulphate is a complex organic compound with a unique structure. This compound is part of the imidazolium family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. The presence of long alkyl chains and the imidazolium core makes it particularly interesting for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1-methyl-1-(3-((1-oxododecyl)amino)propyl)-2-undecyl-1H-imidazolium methyl sulphate typically involves multiple steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized through a cyclization reaction involving a diamine and a diacid chloride under controlled conditions.
Alkylation: The imidazolium core is then alkylated using an alkyl halide to introduce the undecyl group.
Quaternization: Finally, the compound is quaternized using methyl sulphate to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydro-1-methyl-1-(3-((1-oxododecyl)amino)propyl)-2-undecyl-1H-imidazolium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolium core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted imidazolium compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-1-methyl-1-(3-((1-oxododecyl)amino)propyl)-2-undecyl-1H-imidazolium methyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential as an anticancer agent and in the treatment of infectious diseases.
Industry: Utilized in the formulation of surfactants and ionic liquids for various industrial processes.
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-1-methyl-1-(3-((1-oxododecyl)amino)propyl)-2-undecyl-1H-imidazolium methyl sulphate involves its interaction with cellular membranes and proteins. The long alkyl chains facilitate insertion into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the imidazolium core can interact with nucleic acids and proteins, inhibiting their function and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium tetrafluoroborate
- 1-Hexyl-3-methylimidazolium bromide
Uniqueness
4,5-Dihydro-1-methyl-1-(3-((1-oxododecyl)amino)propyl)-2-undecyl-1H-imidazolium methyl sulphate stands out due to its unique combination of long alkyl chains and the imidazolium core. This structure imparts distinct physicochemical properties, such as enhanced solubility in organic solvents and increased antimicrobial activity, making it more versatile compared to its counterparts.
Eigenschaften
CAS-Nummer |
94022-81-8 |
|---|---|
Molekularformel |
C31H63N3O5S |
Molekulargewicht |
589.9 g/mol |
IUPAC-Name |
methyl sulfate;N-[3-(1-methyl-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl)propyl]dodecanamide |
InChI |
InChI=1S/C30H59N3O.CH4O4S/c1-4-6-8-10-12-14-16-18-20-23-29-31-26-28-33(29,3)27-22-25-32-30(34)24-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h4-28H2,1-3H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
NGLQSUGHNOMQAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1=NCC[N+]1(C)CCCNC(=O)CCCCCCCCCCC.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


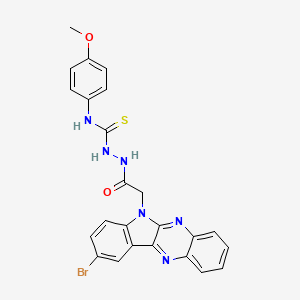
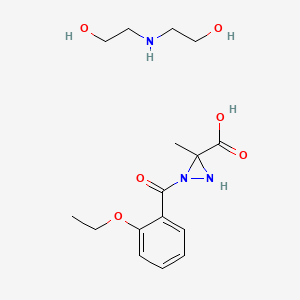
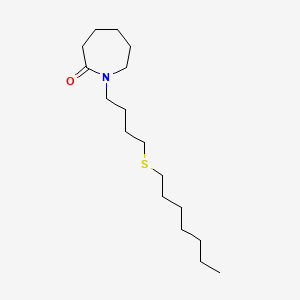

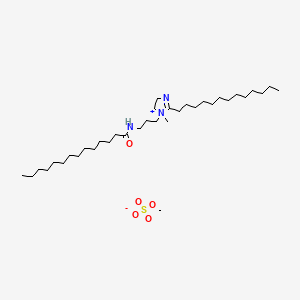

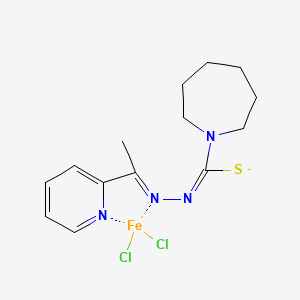
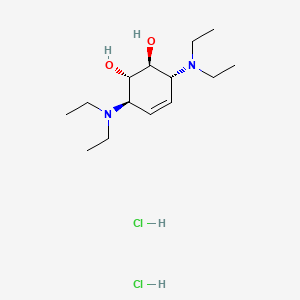

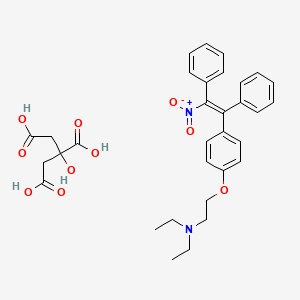
![(1R)-1-[(2S)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbutan-2-yl]cyclohexa-2,4-dien-1-ol](/img/structure/B12704520.png)
